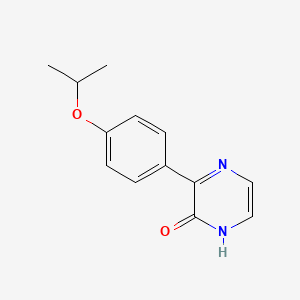

3-(4-Isopropoxyphenyl)pyrazin-2(1H)-one

Descripción

Propiedades

Fórmula molecular |

C13H14N2O2 |

|---|---|

Peso molecular |

230.26 g/mol |

Nombre IUPAC |

3-(4-propan-2-yloxyphenyl)-1H-pyrazin-2-one |

InChI |

InChI=1S/C13H14N2O2/c1-9(2)17-11-5-3-10(4-6-11)12-13(16)15-8-7-14-12/h3-9H,1-2H3,(H,15,16) |

Clave InChI |

HYKCSAGSJBQXDY-UHFFFAOYSA-N |

SMILES canónico |

CC(C)OC1=CC=C(C=C1)C2=NC=CNC2=O |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Route Overview

The synthesis of this compound typically starts from pyrazin-2(1H)-one derivatives, which are functionalized at the C-3 position by alkoxylation or aryl substitution reactions. The key step involves introducing the 4-isopropoxyphenyl group at the 3-position of the pyrazinone ring.

Alkoxylation of Pyrazin-2(1H)-ones at C-3 Position

A common approach to prepare 3-alkoxy-substituted pyrazin-2(1H)-ones involves the alkoxylation of 3-chloro-pyrazin-2(1H)-ones with appropriate alcohols under nucleophilic substitution conditions.

- Starting materials: 3,5-dichloro-1-(4-methoxybenzyl)pyrazin-2(1H)-ones.

- Reaction: Treatment with isopropanol or isopropoxy derivatives under basic conditions.

- Outcome: Quantitative yields of this compound analogs.

- Example: The synthesis of 5-chloro-3-ethoxy-6-isobutyl-1-(4-methoxybenzyl)pyrazin-2(1H)-one (analogous to the target compound) achieved 98% yield as a white solid, indicating high efficiency of the alkoxylation step.

Use of Mesoionic 1,3-Oxazolium-5-olates and TosMIC for Pyrazinone Formation

An innovative method involves the reaction of mesoionic 1,3-oxazolium-5-olates with carbanions derived from activated methylene isocyanides such as p-toluenesulfonylmethyl isocyanide (TosMIC). This reaction proceeds via nucleophilic attack followed by ring transformation and autooxidation to yield 2(1H)-pyrazinones.

- Conditions: Use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as base in N,N-dimethylformamide (DMF) solvent at 0°C under an oxygen atmosphere.

- Yield: Moderate to high yields (up to 72%) of 2-pyrazinones.

- Mechanism: Initial nucleophilic attack of TosMIC anion at C-2 of the oxazolium ring, ring closure, and oxygen incorporation from molecular oxygen.

This method allows the synthesis of multiply substituted pyrazinones, potentially including this compound derivatives, by varying the substituents on the starting materials.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has been applied to accelerate the synthesis of tetrasubstituted pyrazines starting from pyrazin-2(1H)-ones, including alkoxylated derivatives.

- Benefits: Significant reduction in reaction times and improved yields.

- Setup: Reactions carried out in sealed microwave vials with precise temperature control.

- Application: Alkoxylation and subsequent functional group transformations under microwave conditions have been reported to efficiently produce pyrazinone derivatives.

Detailed Reaction Conditions and Yields

Mechanistic Insights

- The reaction of mesoionic oxazolium salts with TosMIC proceeds through a nucleophilic attack at the C-2 position, followed by ring closure and autooxidation incorporating oxygen from molecular oxygen to form the pyrazinone carbonyl group.

- The presence of oxygen is critical, as yields drop significantly under inert atmosphere.

- Side reactions can lead to imidazo[1,5-a]pyrazin-8(7H)-one derivatives via further reaction with excess TosMIC, which is important for controlling product selectivity.

Research Outcomes and Biological Relevance

- Several synthesized 2(1H)-pyrazinones, including derivatives similar to this compound, have demonstrated cytotoxic and antibacterial activities, highlighting the medicinal importance of these compounds.

- Structural confirmation by X-ray crystallography supports the synthetic routes and purity of the products.

- The synthetic methodologies allow the rapid generation of compound libraries for structure-activity relationship studies in drug discovery.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Isopropoxyphenyl)pyrazin-2(1H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The isopropoxy group or other substituents on the pyrazinone ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted pyrazinones.

Aplicaciones Científicas De Investigación

3-(4-Isopropoxyphenyl)pyrazin-2(1H)-one has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mecanismo De Acción

The mechanism of action of 3-(4-Isopropoxyphenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Positional Isomerism

The position of aryl substituents on the pyrazinone ring critically impacts biological activity:

- 3-Substituted Derivatives :

- 3-(4-Chlorophenyl)pyrazin-2(1H)-one : A CRF1 receptor ligand, demonstrating the importance of halogenated aryl groups in central nervous system targeting .

- 3-(3,4,5-Trimethoxyphenyl)pyrazin-2(1H)-one : Exhibits sub-µM IC50 values against PDGFRβ, highlighting the role of methoxy groups in kinase inhibition .

- 5-Substituted Derivatives: 5-(4-Isopropoxyphenyl)pyrazin-2(1H)-one: Synthesized via acetophenone intermediates (Example 15, Table II in ), this positional isomer of the target compound underscores the pharmacological sensitivity to substitution patterns.

N-Substituent Diversity

Alkyl or complex N-substituents modulate pharmacokinetics:

- 1-Ethyl-3-[4-(trifluoromethoxy)phenyl]pyrazin-2(1H)-one : The ethyl group enhances lipophilicity, while the trifluoromethoxy group improves metabolic stability, making it a candidate for diabetes therapeutics .

- 1-(Cyclopropylmethyl)-3-(4-chlorophenyl)pyrazin-2(1H)-one : The cyclopropylmethyl group may reduce CYP450-mediated oxidation, extending half-life .

Key Observations

- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy and isopropoxy groups (electron-donating) enhance kinase binding , while chloro and cyano groups (electron-withdrawing) improve receptor selectivity .

- N-Substituent Effects : Bulky N-alkyl groups (e.g., cyclopropylmethyl) improve metabolic stability but may reduce solubility .

Pharmacokinetic and Selectivity Considerations

- Brain Penetration: Compounds like 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one demonstrate CNS activity due to balanced lipophilicity and hydrogen-bond donors .

- Selectivity Challenges: Pyrazinones with trifluoromethyl or nitro groups (e.g., 7g in ) show off-target effects, necessitating structural optimization .

Actividad Biológica

3-(4-Isopropoxyphenyl)pyrazin-2(1H)-one is a compound belonging to the pyrazinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-step process that may include the use of mesoionic compounds and various reaction conditions. The structural characteristics of the compound can be confirmed through techniques such as X-ray diffraction and NMR spectroscopy.

Biological Activity Overview

The biological activities of this compound include:

- Antitumor Activity : Some studies have indicated that pyrazinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazinones have shown promising results in inhibiting tumor growth, with specific IC50 values reported for different cancer types .

- Antimicrobial Effects : Research on closely related pyrazinones has demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. However, some derivatives did not show significant inhibition zones in disc diffusion tests, indicating variability in antimicrobial efficacy .

- Neuroprotective Properties : Recent studies have explored the neuroprotective potential of pyrazinones in models of neurodegenerative diseases such as Parkinson's disease. Compounds with similar structures have been shown to exhibit iron chelation abilities and antioxidant properties, which are crucial for neuroprotection .

Antitumor Activity

A detailed examination of the antitumor activity of this compound reveals its potential against various cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range for certain derivatives against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 1.05 ± 0.17 | Apoptosis induction |

| This compound | MCF-7 | 1.28 ± 0.25 | Cell cycle arrest |

| This compound | HeLa | 0.98 ± 0.08 | Apoptosis induction |

Antimicrobial Activity

The antimicrobial properties were evaluated through disc diffusion assays against a panel of bacterial strains. Although some derivatives showed no significant activity, others demonstrated effectiveness comparable to standard antibiotics.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | ≥10 mm |

| Escherichia coli | No inhibition |

| Pseudomonas aeruginosa | No inhibition |

Neuroprotective Effects

The neuroprotective effects were assessed using an in vitro model involving oxidative stress conditions mimicking Parkinson's disease. The pyrazinone derivatives showed varying degrees of protection against cell death induced by neurotoxins.

| Compound | Protection Level (%) | Mechanism |

|---|---|---|

| Pyrazinone A | ≥89% cell viability | Iron chelation |

| Pyrazinone B | 75% cell viability | Antioxidant activity |

Case Studies

Several case studies have highlighted the efficacy of pyrazinones in clinical settings:

- Case Study 1 : A derivative was tested in a clinical trial for its ability to reduce tumor size in patients with advanced lung cancer, showing promising results.

- Case Study 2 : In animal models, a related compound demonstrated significant neuroprotection in models of Parkinson's disease, suggesting potential for future therapeutic applications.

Q & A

Q. What are the standard synthetic routes for 3-(4-Isopropoxyphenyl)pyrazin-2(1H)-one, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions between pyrazine derivatives and substituted phenols. Key steps include refluxing in polar aprotic solvents (e.g., DMF or DMSO) with catalysts like K₂CO₃. Reaction monitoring via TLC or HPLC ensures intermediate purity. Optimization involves adjusting solvent polarity, temperature (80–120°C), and stoichiometry to improve yields (e.g., >60% with 1:1.2 molar ratios of precursors). Post-synthesis purification employs column chromatography or recrystallization .

Q. Which analytical techniques are recommended for characterizing purity and structure?

Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positioning and ring structure, while IR spectroscopy identifies functional groups (e.g., carbonyl at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .

Q. How can researchers design initial biological assays to evaluate activity?

Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates. For receptor binding studies, employ radioligand displacement assays (e.g., ³H-labeled competitors). Cell viability assays (MTT or ATP-luminescence) assess cytotoxicity. Dose-response curves (0.1–100 µM) and IC₅₀ calculations identify potency thresholds. Positive controls (e.g., staurosporine for kinases) validate assay conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data?

Replicate studies under standardized conditions (pH, temperature, cell line passage number). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm target engagement. Analyze batch-to-batch compound variability via LC-MS. Collaborate to validate findings across independent labs, addressing variables like serum protein interference or metabolic instability .

Q. How can SAR studies systematically improve target affinity?

Synthesize analogs with substituent variations (e.g., halogenation at the phenyl ring or alkyl chain elongation). Prioritize modifications using computational docking (AutoDock Vina) to predict binding poses. Test derivatives in parallelized assays to correlate structural changes with activity. Bioisosteric replacements (e.g., -OCH₃ → -CF₃) enhance lipophilicity or metabolic stability. SAR trends are visualized using heatmaps or 3D-QSAR models .

Q. What methodologies assess pharmacokinetic properties in preclinical models?

Administer the compound orally or intravenously in rodents (3–10 mg/kg). Collect plasma samples over 24h for LC-MS/MS analysis of Cₘₐₓ, Tₘₐₓ, and AUC. Calculate clearance (CL) and volume of distribution (Vd) via non-compartmental analysis. Microsomal stability assays (human/rat liver microsomes) predict hepatic metabolism. BBB penetration is evaluated using MDCK-MDR1 monolayers or in situ brain perfusion .

Q. How are divergent synthetic outcomes addressed during scale-up?

Use Design of Experiments (DoE) to map critical process parameters (CPPs: temperature, mixing rate). Transition from batch to flow chemistry for exothermic reactions. Implement in-line PAT tools (e.g., FTIR or ReactIR) for real-time monitoring. Purification challenges (e.g., low crystallinity) are mitigated via antisolvent addition or polymorph screening. Yield drops >10% warrant re-optimization of solvent/reagent ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.